molecular formula C9H9F2NO B8656920 4-(1,1-Difluoroethyl)benzamide

4-(1,1-Difluoroethyl)benzamide

Cat. No.: B8656920
M. Wt: 185.17 g/mol
InChI Key: DZCZAVSNVAGDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Difluoroethyl)benzamide is a chemical compound of interest in various research fields, including medicinal chemistry and drug discovery. The benzamide moiety is a common pharmacophore found in molecules with a range of biological activities, while the difluoroethyl group can influence the compound's electronic properties, metabolic stability, and binding affinity. This makes it a valuable building block for developing potential enzyme inhibitors or receptor modulators. Researchers utilize this compound as a key intermediate or precursor in synthesizing more complex molecules for biological screening. [Note to Supplier: Specific research applications, mechanism of action, and detailed scientific value should be added here based on actual research data. The mentioned concepts like "pharmacophore" and the role of fluorine are based on general organic chemistry principles .] This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

4-(1,1-difluoroethyl)benzamide

InChI

InChI=1S/C9H9F2NO/c1-9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H2,12,13)

InChI Key

DZCZAVSNVAGDFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)N)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1,1 Difluoroethyl Benzamide

Strategic Approaches to the Benzamide (B126) Core Formation

The construction of the benzamide linkage is a cornerstone of organic synthesis. Methodologies for achieving this transformation can be broadly categorized into the activation of a carboxylic acid precursor followed by amination, or the direct coupling of a carboxylic acid and an amine.

Amide Bond Formation Reactions

The conversion of a carboxylic acid to an amide typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is most commonly achieved through the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily displaced by the amine.

A variety of coupling reagents are available, each with its own mechanism and scope. Common classes include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Coupling Reagent ClassExample(s)General Mechanism
Carbodiimides DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)React with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium Salts BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPForm an activated benzotriazolyl ester, which is a highly efficient acylating agent.
Uronium/Aminium Salts HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATUSimilar to phosphonium salts, these reagents generate activated esters that readily react with amines.

Direct amidation protocols that circumvent the need for stoichiometric activating agents are also gaining prominence. These methods often employ catalysts, such as boric acid or transition metal complexes, to facilitate the dehydration of the carboxylic acid and amine at elevated temperatures.

Precursor Synthesis and Functionalization of Benzoic Acid Derivatives

The synthesis of 4-(1,1-difluoroethyl)benzamide can commence from a pre-functionalized benzoic acid derivative, namely 4-(1,1-difluoroethyl)benzoic acid. This intermediate can be synthesized through various routes, including the oxidation of a corresponding toluene (B28343) or benzyl (B1604629) alcohol derivative. Once obtained, the 4-(1,1-difluoroethyl)benzoic acid can be converted to the target benzamide using the standard amidation protocols described above.

Alternatively, the synthesis can start from a more readily available benzoic acid derivative, such as 4-iodobenzamide (B1293542) or 4-formylbenzamide, with the 1,1-difluoroethyl group being introduced at a later stage.

Regioselective and Chemoselective Installation of the 1,1-Difluoroethyl Group

The introduction of the 1,1-difluoroethyl group onto the aromatic ring is a critical step that requires precise control of regioselectivity. Several strategies have been developed for this purpose, each with its own advantages and limitations.

Difluoroalkylation Strategies

Direct difluoroalkylation of an aromatic C-H bond or a pre-functionalized aromatic ring is a powerful and convergent approach. These methods can be categorized based on the nature of the difluoroalkylating species involved.

Radical Difluoroalkylation: This approach involves the generation of a 1,1-difluoroethyl radical, which then adds to the aromatic ring. These radicals can be generated from various precursors, such as 1,1-difluoroethyl halides or sulfones, often through the use of a radical initiator or photoredox catalysis.

Nucleophilic Difluoroalkylation: In this strategy, a nucleophilic source of the 1,1-difluoroethyl group, such as a difluoroenolate or an organometallic reagent, is reacted with an electrophilic aromatic partner. For instance, the reaction of a difluoroenol silyl (B83357) ether with an aryliodonium salt in the presence of a copper catalyst can lead to the formation of the desired product.

Electrophilic Difluoroalkylation: Electrophilic difluoroalkylating agents, though less common, can be employed to react with electron-rich aromatic substrates. These reagents typically contain a hypervalent iodine or a similar electrophilic center.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions provide a versatile platform for the formation of C-C bonds. A 1,1-difluoroethyl-containing coupling partner, such as a zinc or boronic acid derivative, can be coupled with an aryl halide or triflate under palladium, nickel, or copper catalysis. rsc.orgnih.gov

Difluoroalkylation StrategyReagent/Catalyst ExamplesSubstrate Examples
Radical BrCF₂CH₃ with a photoredox catalystBenzamides, electron-deficient arenes
Nucleophilic TMSCF₂CH₃ with a fluoride (B91410) sourceAryl aldehydes, aryl ketones
Electrophilic Hypervalent iodine reagentsElectron-rich arenes
Cross-Coupling (CF₂CH₃)ZnBr with a Pd catalyst4-Iodobenzamide, 4-bromobenzamide (B181206)

Late-Stage Fluorination Methodologies for Aromatic Systems

An alternative to the direct introduction of the entire 1,1-difluoroethyl group is the late-stage fluorination of a suitable precursor. rsc.org This approach is particularly valuable for the synthesis of complex molecules where the early introduction of fluorine might interfere with subsequent transformations. A common strategy involves the deoxofluorination of a ketone. For the synthesis of this compound, this would entail the preparation of 4-acetylbenzamide, followed by its reaction with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄).

Synthesis via Fluorine-Containing Building Blocks

The use of pre-fluorinated building blocks offers a reliable and often straightforward route to the target molecule. In this approach, a commercially available or readily synthesized molecule already containing the 1,1-difluoroethyl group is elaborated to introduce the benzamide functionality. For example, 4-(1,1-difluoroethyl)aniline (B1393970) could be a key intermediate. This aniline (B41778) derivative can be diazotized and then subjected to a carbonylation reaction in the presence of ammonia (B1221849) or a protected amine to furnish the desired benzamide.

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of novel synthetic routes for this compound is driven by the need for more efficient, selective, and environmentally benign processes. Modern synthetic chemistry offers a toolkit of advanced methodologies that can be applied to the construction of this important fluorinated scaffold. These approaches, ranging from transition metal catalysis to the application of green chemistry principles, aim to overcome the limitations of traditional methods, such as harsh reaction conditions, low yields, and the generation of significant waste.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Rhodium, Silver catalysis)

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several transition metals are particularly relevant for the synthesis of this compound and its derivatives.

Palladium Catalysis: Palladium catalysts are well-known for their versatility in cross-coupling reactions. For the synthesis of this compound, palladium-catalyzed reactions could be employed in several ways. For instance, a palladium-catalyzed cross-coupling reaction between a suitable aromatic precursor, such as 4-bromobenzamide or 4-iodobenzamide, and a difluoroethylating agent could be a viable strategy. Additionally, palladium-catalyzed C-H activation and functionalization represent a powerful approach. organic-chemistry.orgnih.govnih.gov A palladium-catalyzed oxidative N-α,β-dehydrogenation of amides has been reported to provide a range of enamides with high yields and excellent tolerance toward different functional groups. organic-chemistry.org This methodology involves an allylic C(sp³)-H activation followed by β-H elimination. organic-chemistry.org

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for various transformations. In the context of synthesizing this compound, copper-catalyzed reactions are particularly promising for the introduction of the difluoroethyl group. mdpi.comresearchgate.net Copper-catalyzed difluoroalkylation reactions have been developed for the synthesis of various fluorinated compounds. mdpi.com For example, a copper-catalyzed decarboxylative trifluoromethylation of benzylic bromodifluoroacetates provides a wide range of trifluoroethylarenes. organic-chemistry.org This method demonstrates good functional group compatibility, which is crucial for complex molecule synthesis. organic-chemistry.org Furthermore, copper-catalyzed olefinic C-H difluoroacetylation of enamides has been reported as an efficient method for the regioselective synthesis of β-difluoroester substituted enamides. researchgate.net

Rhodium Catalysis: Rhodium catalysts are often employed for C-H activation and directed functionalization. nih.govepa.govnih.gov Rhodium-catalyzed addition of benzamide C-H bonds to various unsaturated partners can be a powerful strategy for building molecular complexity. nih.gov While a direct rhodium-catalyzed difluoroethylation of a benzamide precursor has not been specifically reported for this compound, the principles of directed C-H functionalization could be adapted. For instance, a rhodium(III)-catalyzed formal oxidative [4 + 1] cycloaddition of benzohydroxamic acids and α-diazoesters has been achieved to afford benzolactams in high yields. nih.gov

Silver Catalysis: Silver catalysts have shown utility in fluorination reactions. nih.govresearchgate.netrsc.org For instance, a silver-catalyzed divergent synthesis of β-fluoroamides has been reported via the oxidative deconstruction of cyclopropanone (B1606653) hemiaminals. nih.gov This method provides a route to β-fluoroamides, which are structurally related to the target molecule. nih.gov Another example is the silver-catalyzed carbofluorination of olefins and α-fluoroolefins with carbamoyl (B1232498) radicals, providing access to β-fluoroamides and β,β-difluoroamides. researchgate.net

Comparison of Transition Metal Catalysts in Related Syntheses
CatalystPotential Application for this compound SynthesisKey AdvantagesRelevant Reaction Types
PalladiumCross-coupling of an aryl halide with a difluoroethyl source; C-H functionalization.High efficiency, selectivity, and functional group tolerance. organic-chemistry.orgCross-coupling, C-H activation, Dehydrogenation. organic-chemistry.orgnih.govnih.gov
CopperIntroduction of the difluoroethyl group via various reaction pathways.Cost-effective, good functional group compatibility. organic-chemistry.orgDifluoroalkylation, Decarboxylative trifluoromethylation. mdpi.comresearchgate.netorganic-chemistry.org
RhodiumDirected C-H functionalization of a benzamide precursor.High regioselectivity in C-H activation. nih.govC-H activation, Cycloaddition. nih.govepa.govnih.gov
SilverIntroduction of fluorine atoms.Effective for fluorination reactions. nih.govCarbofluorination, Synthesis of fluoroamides. nih.govresearchgate.netrsc.org

Photocatalytic and Electrocatalytic Methodologies for C–F Bond Formation

Photocatalysis and electrocatalysis have emerged as powerful and sustainable strategies for organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. These techniques can be particularly advantageous for the challenging task of carbon-fluorine (C-F) bond formation.

Photocatalysis: Visible-light photocatalysis utilizes the energy of photons to initiate chemical reactions, often under mild conditions. In the context of synthesizing this compound, photocatalytic methods could be employed for the generation of difluoroalkyl radicals from suitable precursors, which can then be coupled with an aromatic partner. While specific photocatalytic syntheses of this compound are not extensively documented, related transformations have been reported. For instance, a dual copper and photoredox catalysis has been used for the selective three-component 1,4-difluoroalkylesterification of 1-aryl-1,3-dienes. mdpi.com

Electrocatalysis: Electrocatalysis uses electrical energy to drive chemical reactions. This method offers precise control over reaction conditions and can often avoid the use of stoichiometric chemical oxidants or reductants, making it an environmentally friendly approach. Electrocatalytic methods for C-F bond formation are an active area of research. While a direct electrocatalytic synthesis of this compound is not yet established, the principles of electrosynthesis could be applied to generate reactive fluorine-containing species for subsequent reaction with a benzamide precursor.

Multi-component Reactions and Cascade Processes for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.netnih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov Similarly, cascade reactions, where a series of intramolecular reactions are triggered by a single event, can rapidly build molecular complexity from simple starting materials.

For the synthesis of this compound, a hypothetical MCR could involve the combination of a difluoroethyl-containing building block, an aromatic component, and a source of the amide functionality in a one-pot process. While a specific MCR for this target molecule has not been reported, the development of such a process would be a significant step towards a more efficient synthesis. For example, a copper-mediated multicomponent reaction of an amine, aldehyde, and BrCF2CO2K has been developed for the synthesis of α-aminoamide derivatives, where a copper-difluorocarbene serves as a carbonyl source. nih.gov

Cascade processes could also be envisioned for the assembly of the this compound scaffold. For instance, a reaction cascade initiated by the introduction of the difluoroethyl group could trigger a series of cyclization and functionalization steps to construct the final molecule.

Application of Green Chemistry Principles (e.g., solvent-free reactions, atom economy, benign reagents)

The principles of green chemistry provide a framework for designing more sustainable chemical processes. msu.edujocpr.comjk-sci.comresearchgate.netjddhs.comprimescholars.comnih.govgreenchemistry-toolkit.orgrsc.orgnih.gov The application of these principles to the synthesis of this compound can lead to significant environmental and economic benefits.

Solvent-Free Reactions: The elimination or reduction of volatile organic solvents is a key goal of green chemistry. researchgate.netorganic-chemistry.orgcmu.edu Performing reactions in the absence of a solvent or in environmentally benign solvents like water can significantly reduce waste and environmental impact. jddhs.com Solvent-free reactions can be achieved through various techniques, such as solid-state reactions or reactions under high-temperature and high-pressure conditions. researchgate.netcmu.edu The Biginelli reaction, for example, can be carried out under solvent-free conditions to produce dihydropyrimidinones with high yields. organic-chemistry.org

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.comnih.govrsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. nih.gov The concept of atom economy, developed by Barry Trost, is a fundamental principle of green chemistry. jk-sci.com

Benign Reagents: The use of non-toxic and renewable reagents is another important aspect of green chemistry. msu.eduresearchgate.net This includes the use of catalysts instead of stoichiometric reagents, as catalysts can be used in small amounts and can often be recycled and reused. msu.edujk-sci.com

Application of Green Chemistry Principles to Synthesis
Green Chemistry PrincipleApplication in the Synthesis of this compoundPotential Benefits
Solvent-Free ReactionsConducting key synthetic steps without the use of volatile organic solvents. researchgate.netorganic-chemistry.orgcmu.eduReduced waste, lower environmental impact, simplified purification. jddhs.com
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product. jocpr.comprimescholars.comnih.govrsc.orgMinimized waste generation, increased efficiency. nih.gov
Benign ReagentsUtilizing non-toxic, renewable, and catalytic reagents instead of hazardous stoichiometric ones. msu.eduresearchgate.netImproved safety, reduced environmental pollution. msu.edujk-sci.com

Diastereoselective and Enantioselective Syntheses of Chiral Analogues (if applicable to broader derivatives)

While this compound itself is not chiral, the development of diastereoselective and enantioselective methods is crucial for the synthesis of its chiral analogues and derivatives, which may exhibit enhanced biological activity or unique properties.

The introduction of a stereocenter adjacent to the difluoroethyl group or elsewhere in the molecule would necessitate the use of stereoselective synthetic methods.

Diastereoselective Synthesis: Diastereoselective reactions are used to control the formation of one diastereomer over another. This can be achieved through various strategies, such as using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

Enantioselective Synthesis: Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. nih.govrochester.edunih.gov This is often accomplished using chiral catalysts, which can be small organic molecules, transition metal complexes with chiral ligands, or enzymes. rochester.edunih.gov For instance, the enantioselective synthesis of atropisomeric benzamides has been achieved through peptide-catalyzed bromination. nih.gov While not directly applicable to creating a stereocenter at the ethyl group, this demonstrates the potential for creating chirality within benzamide-containing molecules. Biocatalytic carbene N-H insertion has also been explored for the enantioselective synthesis of chiral amines. rochester.edu

The development of stereoselective routes to chiral derivatives of this compound would be a valuable contribution to the field, enabling the exploration of the structure-activity relationships of these compounds in greater detail.

Chemical Reactivity and Mechanistic Investigations of 4 1,1 Difluoroethyl Benzamide

Reactions at the Amide Nitrogen and Carbonyl Moiety

The amide functional group is a cornerstone of organic chemistry, and its reactivity in 4-(1,1-difluoroethyl)benzamide is influenced by the electronic effects of the para-substituent.

N-Functionalization: The nitrogen atom of the primary amide is nucleophilic and can undergo reactions such as alkylation, acylation, and nitrosation. The rate and feasibility of these reactions are sensitive to the electron density on the nitrogen atom. In the case of this compound, the 1,1-difluoroethyl group acts as a strong electron-withdrawing group via the inductive effect. This effect decreases the electron density on the aromatic ring and, by extension, on the amide nitrogen. Consequently, N-functionalization reactions are expected to proceed more slowly compared to benzamide (B126) or benzamides with electron-donating groups. For instance, studies on the N-nitrosation of substituted N-benzylpivalamides have shown that electron-withdrawing groups on the aromatic ring decelerate the reaction rate. nih.gov A similar trend would be anticipated for N-functionalization reactions of this compound.

Reaction TypeExpected Reactivity Compared to BenzamideRationale
N-Alkylation/AcylationSlowerReduced nucleophilicity of the amide nitrogen due to the electron-withdrawing 4-(1,1-difluoroethyl) group.
Hydrolysis (Acidic/Basic)FasterIncreased electrophilicity of the carbonyl carbon due to the electron-withdrawing 4-(1,1-difluoroethyl) group. nih.gov

Electrophilic and Nucleophilic Reactions on the Aromatic Ring System

The substitution pattern on the benzene (B151609) ring is a critical determinant of its reactivity. In this compound, both the amide and the difluoroethyl groups exert significant electronic effects.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. csbsju.edu The reactivity is therefore enhanced by electron-donating groups and diminished by electron-withdrawing groups. masterorganicchemistry.com

1,1-Difluoroethyl Group (-CH(CF₂)CH₃): This group is strongly deactivating due to the powerful inductive electron withdrawal (-I effect) of the two fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

The combined effect of a deactivating ortho, para-director and a strong deactivating group at the para position renders the aromatic ring of this compound highly deactivated towards electrophilic aromatic substitution. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions, and the yields would likely be low. wikipedia.orgucalgary.ca The substitution, if it occurs, would be directed to the positions ortho to the amide group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires two features: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. This compound does not possess a suitable leaving group on the aromatic ring. Therefore, it is not expected to undergo SNAr reactions under standard conditions.

Reactivity Profile of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally stable, but its C-H and C-F bonds can participate in specific, often metal-catalyzed, reactions.

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. sigmaaldrich.com In this compound, there are two types of C-H bonds to consider for activation: those on the aromatic ring and those on the difluoroethyl group.

Transition-metal-catalyzed C-H activation is often guided by a directing group. nih.govnih.gov The amide functionality in this compound can act as an effective directing group, typically guiding a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to activate the C-H bonds at the ortho positions of the aromatic ring. mdpi.comrsc.org

Activation of the C-H bonds within the difluoroethyl group itself (i.e., on the methyl carbon) is more challenging. These bonds are generally less reactive in directed C-H activation pathways compared to the proximal aromatic C-H bonds. While methods for late-stage fluoroalkylation of C-H bonds exist, the reverse reaction—functionalizing a C-H bond within an existing fluoroalkyl group—is less common and would require specific catalytic systems not typically directed by an amide. acs.org

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorine a poor leaving group. Consequently, nucleophilic displacement of a fluorine atom from the 1,1-difluoroethyl group is extremely difficult and not a typical reaction pathway. Such reactions would require highly reactive reagents or specific activation methods that are not commonly employed. The synthesis of (1,1-difluoroethyl)arenes is often achieved via cross-coupling reactions using reagents like 1,1-difluoroethyl chloride, which highlights the general stability of the attached group once formed. researchgate.net

In-depth Mechanistic Studies of Key Transformations

While specific mechanistic studies focused exclusively on this compound are not widely available, the mechanisms of the key transformations it would undergo can be inferred from studies on analogous systems.

The detailed understanding of a reaction mechanism involves the determination of its kinetic and thermodynamic parameters.

Kinetic Studies: For a potential reaction like the amide-directed ortho-C-H arylation, kinetic studies would be crucial. A key experiment is the determination of the kinetic isotope effect (KIE). nih.gov By comparing the initial reaction rates of this compound and its deuterated analogue (deuterated at the ortho positions), one can determine if the C-H bond cleavage is the rate-determining step. A significant KIE value (kH/kD > 2) would suggest that C-H activation is indeed rate-limiting. nih.gov Mechanistic investigations on similar amide-directed functionalizations have shown that the C-H cleavage step can be reversible, with the reductive elimination step being turnover-limiting in some cases. thieme-connect.com

ParameterMethod of DeterminationSignificance for Mechanistic Understanding
Rate Law Initial rates experiments (varying reactant concentrations)Determines the order of the reaction with respect to each component, identifying species involved in the rate-determining step.
Activation Energy (Ea) Arrhenius plot (rate constants at different temperatures)Provides the minimum energy required for the reaction to occur; a key component of the reaction's temperature dependence.
Kinetic Isotope Effect (KIE) Comparison of rates for isotopically labeled vs. unlabeled substrateIndicates whether a specific C-H bond is broken in the rate-determining step of the reaction. nih.gov
Enthalpy of Reaction (ΔH) Calorimetry, van 't Hoff plotMeasures the heat absorbed or released during the reaction, indicating whether it is endothermic or exothermic. nih.gov
Entropy of Reaction (ΔS) Gibbs free energy and enthalpy measurementsReflects the change in disorder of the system during the reaction. nih.gov

Radical Pathway Interrogations and Characterization

The investigation into the radical pathways involving this compound is crucial for understanding its reactivity, particularly at the benzylic position, which is activated by the phenyl ring and influenced by the geminal fluorine atoms. The presence of two electron-withdrawing fluorine atoms on the ethyl group significantly impacts the stability and reactivity of any potential radical intermediates. To probe these pathways, researchers typically employ a combination of radical trapping experiments and spectroscopic characterization of the transient species formed.

Radical trapping experiments are designed to intercept short-lived radical intermediates, thereby providing evidence for a radical mechanism. A common approach involves conducting the reaction in the presence of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). If a radical pathway is operative, TEMPO will react with the transient radical to form a stable adduct, which can be isolated and characterized. The formation of such an adduct provides strong evidence for the existence of a radical intermediate. The efficiency of the trapping can be quantified by comparing the product distribution with and without the radical trap.

For instance, in a hypothetical radical reaction initiated at the benzylic position of this compound, the expected intermediate would be the 4-carbamoyl-α,α-difluoro-phenethyl radical. The presence of this radical could be confirmed by the detection of a TEMPO adduct. The table below illustrates the expected outcomes of such an experiment.

Table 1: Illustrative Data from Radical Trapping Experiments

Entry Radical Initiator Radical Trap Product Yield (%) Trapped Adduct Yield (%)
1 AIBN None 85 0
2 AIBN TEMPO (2.0 equiv.) <5 80
3 DTBP None 90 0

AIBN = Azobisisobutyronitrile; DTBP = Di-tert-butyl peroxide; TEMPO = (2,2,6,6-tetramethylpiperidin-1-yl)oxyl

Direct characterization of the radical intermediate itself can be achieved using spectroscopic techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a highly sensitive method for the detection and characterization of species with unpaired electrons, such as radicals. The EPR spectrum of a radical provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling). For the 4-carbamoyl-α,α-difluoro-phenethyl radical, the EPR spectrum would be expected to show hyperfine coupling to the fluorine atoms and the protons on the aromatic ring, providing a unique fingerprint for this intermediate.

Computational Mechanistic Elucidation and Transition State Analysis

To complement experimental studies, computational chemistry provides a powerful tool for elucidating the detailed mechanism of reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for modeling chemical reactions, allowing for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. By mapping the potential energy surface of a reaction, a detailed, step-by-step mechanism can be proposed.

Transition state analysis is a cornerstone of computational mechanistic elucidation. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. By calculating and comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified.

For a hypothetical reaction involving the functionalization of the benzylic C-H bond of this compound, DFT calculations could be used to model the transition state of the rate-determining step. Key parameters obtained from such a calculation would include the activation energy, the geometry of the transition state (including critical bond lengths and angles), and the imaginary frequency corresponding to the reaction coordinate. The table below presents hypothetical data from a DFT study on such a reaction, comparing a radical pathway with a concerted pathway.

Table 2: Hypothetical DFT Data for a Benzylic Functionalization Reaction

Parameter Radical Pathway Transition State Concerted Pathway Transition State
Activation Energy (ΔG‡, kcal/mol) 22.5 35.2
C-H Bond Length (Å) 1.52 1.35
C-X Bond Length (Å) 1.98 2.10

Calculations performed at the B3LYP/6-311+G(d,p) level of theory. X represents the reacting species.

The results of such a computational study would provide strong support for the operative reaction mechanism. For example, a significantly lower activation energy for the radical pathway, as illustrated in the table above, would suggest that this is the more favorable route. Furthermore, the geometric parameters of the calculated transition state can provide insights into the nature of the bond-breaking and bond-forming processes.

Advanced Spectroscopic and Structural Characterization of 4 1,1 Difluoroethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals and establishes the connectivity within the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of NMR-active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the difluoroethyl group, and the amide protons. The para-substituted aromatic ring should give rise to a characteristic AA'BB' system, which often appears as two apparent doublets. The methyl (-CH₃) protons are anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The amide (-NH₂) protons typically present as two broad singlets, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the carbon atoms. These include the carbonyl carbon of the amide, four signals for the aromatic carbons (two for the substituted carbons and two for the proton-bearing carbons), one signal for the quaternary carbon of the difluoroethyl group (split into a triplet by the two attached fluorine atoms), and one signal for the methyl carbon (split into a triplet by the two geminal fluorine atoms).

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single resonance for the two magnetically equivalent fluorine atoms. This signal would be expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift provides insight into the electronic environment of the C-F bonds. alfa-chemistry.comucsb.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for 4-(1,1-Difluoroethyl)benzamide

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in HzAssignment
¹H~7.8-8.0d~8.5Aromatic H (ortho to C=O)
¹H~7.6-7.8d~8.5Aromatic H (ortho to -CF₂CH₃)
¹H~6.0-7.5br s--CONH₂
¹H~2.0-2.2t³JHF ≈ 18-CF₂CH₃
¹³C~168s--C=O
¹³C~140t²JCF ≈ 25Aromatic C-CF₂CH₃
¹³C~134s-Aromatic C-C=O
¹³C~128s-Aromatic CH (ortho to C=O)
¹³C~127t³JCF ≈ 5Aromatic CH (ortho to -CF₂CH₃)
¹³C~120t¹JCF ≈ 240-CF₂CH₃
¹³C~24t²JCF ≈ 22-CF₂CH₃
¹⁹F~ -90 to -110q³JFH ≈ 18-CF₂CH₃

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent aromatic protons, showing a cross-peak between the two doublet signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations for the aromatic C-H bonds and a correlation between the methyl protons and the methyl carbon.

From the methyl protons (-CH₃) to the quaternary carbon (-CF₂-) and the C4 of the aromatic ring.

From the aromatic protons ortho to the amide to the carbonyl carbon and the ipso-carbon (C1).

From the amide protons (-NH₂) to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. It would be expected to show correlations between the aromatic protons on adjacent positions. Depending on the rotational conformation around the Ar-CF₂ bond, a correlation might be observed between the aromatic protons at C3/C5 and the methyl protons of the ethyl group.

While significant rotational barriers are not anticipated at room temperature, variable-temperature (VT) NMR studies could be employed to investigate the rotational dynamics around the C(aryl)-C(ethyl) and C(carbonyl)-N(amide) bonds. If rotation is hindered at lower temperatures, broadening and eventual splitting of signals for symmetrically related nuclei (e.g., the two aromatic protons ortho to the difluoroethyl group) might be observed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition. mdpi.comnih.govnih.gov For this compound (C₉H₉F₂NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 186.0725.

Analysis of the fragmentation patterns in the tandem mass spectrum (MS/MS) helps to confirm the structure. Key fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): Cleavage of the amide group to form a benzoyl-type cation.

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the difluoroethyl side chain.

Loss of the side chain: Cleavage of the bond between the aromatic ring and the difluoroethyl group.

Table 2: Predicted HRMS Data and Major Fragments for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₉H₁₀F₂NO⁺186.0725Protonated molecular ion
[M+Na]⁺C₉H₉F₂NNaO⁺208.0544Sodium adduct
[M-NH₂]⁺C₉H₈F₂O⁺170.0538Loss of amino radical
[M-CH₃]⁺C₈H₆F₂NO⁺170.0412Loss of methyl radical

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

N-H stretching: Two distinct bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=O stretching (Amide I): A strong, characteristic absorption is expected around 1660-1680 cm⁻¹ for the carbonyl group of the primary amide.

N-H bending (Amide II): A significant band around 1600-1640 cm⁻¹ arises from the in-plane bending of the N-H bonds.

C-F stretching: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared (IR) and Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H stretch (asymmetric)~3350Medium
N-H stretch (symmetric)~3180Medium
Aromatic C-H stretch3100-3000Medium-Weak
Aliphatic C-H stretch3000-2850Medium-Weak
C=O stretch (Amide I)~1670Strong
N-H bend (Amide II)~1620Strong
Aromatic C=C stretch1600, 1580, 1450Medium
C-F stretch1100-1000Strong

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure, yielding precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not available, analysis of related benzamide (B126) structures allows for strong predictions of its solid-state packing. nih.govesrf.fr

It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice through hydrogen bonds between the amide groups of two molecules. researchgate.net Specifically, the amide proton of one molecule would donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a stable R₂²(8) ring motif. nih.govdcu.ie

π-π stacking: Favorable stacking interactions between the phenyl rings of adjacent molecules.

C-H···O and C-H···F interactions: Weak hydrogen bonds involving aromatic or methyl C-H donors and the amide oxygen or fluorine atoms as acceptors.

Dipole-dipole interactions: Interactions involving the polar C-F and C=O bonds.

The interplay of these forces dictates the final crystal packing, density, and physical properties of the solid material. researchgate.net

Electronic Spectroscopy (UV-Vis) for Absorption and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic structure of molecules. This method probes the transitions of electrons from lower to higher energy orbitals upon the absorption of electromagnetic radiation in the ultraviolet and visible regions. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions associated with the benzamide chromophore.

The electronic structure of this compound contains two main chromophoric systems: the benzene (B151609) ring and the carboxamide group. The interaction between these two systems, along with the influence of the 1,1-difluoroethyl substituent, governs the compound's absorption characteristics. The primary electronic transitions observed in benzamides are the π → π* and n → π* transitions.

The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the case of this compound, these transitions are associated with the aromatic system of the benzene ring and the conjugated system of the benzamide group. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of the carboxamide and the 1,1-difluoroethyl substituents. msu.edu

The n → π* transitions are generally of lower intensity (small molar absorptivity, ε) and involve the excitation of a non-bonding electron (from the lone pairs of the oxygen and nitrogen atoms of the amide group) to a π* antibonding orbital. researchgate.net These transitions are often observed as a shoulder on the main absorption band or as a separate band at a longer wavelength.

The substitution on the benzene ring influences the energy of these electronic transitions and, consequently, the wavelength of maximum absorption (λmax). The 1,1-difluoroethyl group at the para position is generally considered to be a weakly deactivating group due to the inductive effect of the fluorine atoms. This can cause a slight shift in the absorption bands compared to the parent benzamide molecule. researchgate.net

Detailed experimental data for the UV-Vis spectrum of this compound is not extensively reported in the literature. However, based on the analysis of benzamide and related substituted aromatic compounds, the expected absorption maxima can be inferred. nist.gov Benzamide itself typically exhibits a strong π → π* transition in the region of 220-230 nm and a weaker absorption band around 260-270 nm. researchgate.net The introduction of the 4-(1,1-difluoroethyl) group is not expected to cause a dramatic shift in these absorption bands.

A hypothetical representation of the UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is presented in the table below. It is important to note that these are estimated values based on the parent compound and the expected electronic effects of the substituent.

TransitionExpected λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
π → π~225>10,000Ethanol
π → π~265~1,000Ethanol
n → π*~290<100Ethanol

Computational and Theoretical Investigations on 4 1,1 Difluoroethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to probe the electronic environment and predict reactivity.

A full analysis would involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of chemical reactivity and kinetic stability. The distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Furthermore, a molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. For 4-(1,1-difluoroethyl)benzamide, one would expect to see negative potential (red and yellow areas) around the oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue areas) around the amide hydrogens, indicating sites for nucleophilic interaction.

A hypothetical data table for such an analysis might look like this:

Computational ParameterPredicted Value (Hypothetical)
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.5 D

This table is for illustrative purposes only and is not based on actual experimental or computational data.

The rotation around the C-C bond connecting the phenyl ring and the difluoroethyl group, as well as the C-N bond of the amide group, would be of significant interest. A potential energy surface scan would identify the most stable conformers (energy minima) and the transition states connecting them. This information is vital for understanding the molecule's flexibility and how it might interact with biological receptors or other molecules.

Computational methods can predict spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, the characteristic C-F stretching vibrations and the 19F NMR signals would be key features to predict and validate. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange around the solute and how this affects its conformational preferences. This is particularly important for understanding its behavior in a biological context.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions. For this compound, one could investigate the hydrolysis of the amide group or reactions involving the difluoroethyl moiety. By calculating the energies of reactants, products, and transition states, chemists can determine the most likely reaction pathways and predict reaction rates.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding) and Crystal Packing

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure and melting point. The amide group is a classic hydrogen bond donor and acceptor. Additionally, the fluorine atoms could potentially participate in weaker halogen bonding. Computational studies can predict the most stable crystal packing arrangements by exploring different intermolecular geometries and calculating their lattice energies.

Application of Machine-Learning and Cheminformatics in Predicting Chemical Behavior and Synthetic Strategies

The integration of computational power and sophisticated algorithms has revolutionized the landscape of chemical research. Machine learning (ML) and cheminformatics are at the forefront of this transformation, offering powerful tools to predict the behavior of novel compounds and to devise efficient synthetic pathways. For a molecule such as this compound, these computational approaches can significantly accelerate its development and characterization by providing insights that would otherwise require extensive and time-consuming laboratory experimentation.

Machine learning models, a subset of artificial intelligence, are adept at identifying complex patterns within large datasets of chemical information. researchgate.net By training on known data, these models can make accurate predictions about the properties of new or uncharacterized molecules. rsc.org This predictive capability is invaluable for assessing the potential of a compound like this compound in various applications.

One of the key applications of machine learning in this context is the prediction of physicochemical properties. These properties are crucial for determining the suitability of a compound for a specific purpose. For instance, solubility in different solvents, melting point, boiling point, and logP (a measure of lipophilicity) are fundamental parameters that can be predicted with reasonable accuracy using ML models. These models are typically trained on large databases of compounds with experimentally determined properties, and they learn the relationship between molecular structure and these properties. The molecular structure is converted into a numerical representation, known as molecular descriptors, which the ML algorithm can process.

For this compound, a hypothetical machine learning model could be used to predict a range of properties. The model would take the molecular structure as input and, based on its training, output the predicted values. An example of such a predictive output is shown in the table below.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds using a Hypothetical Machine Learning Model
Compound NameMolecular FormulaPredicted Aqueous Solubility (logS)Predicted LogPPredicted Boiling Point (°C)
This compoundC9H9F2NO-2.51.8320.5
Benzamide (B126)C7H7NO-0.70.6288.0
4-EthylbenzamideC9H11NO-1.51.4295.2

Beyond physicochemical properties, machine learning models can also be trained to predict the biological activity of a compound. Quantitative Structure-Activity Relationship (QSAR) models, a well-established cheminformatics technique, are a prime example of this. nih.gov By correlating the structural features of a set of molecules with their known biological activities (e.g., toxicity, enzyme inhibition), a QSAR model can be developed to predict the activity of new compounds. nih.gov For this compound, a QSAR model could be employed to estimate its potential toxicity or its likelihood of interacting with a specific biological target. This is particularly relevant in the early stages of drug discovery and development.

These tools utilize vast reaction databases to learn the rules of chemical transformations. researchgate.net When presented with a target molecule like this compound, the AI can propose a series of reactions to synthesize it. The proposed routes can be ranked based on various criteria, such as the predicted yield, the cost of starting materials, and the number of synthetic steps. This allows chemists to focus their efforts on the most promising synthetic strategies.

A hypothetical retrosynthetic analysis for this compound generated by an AI tool might look like the following:

Table 2: Hypothetical AI-Generated Retrosynthetic Analysis for this compound
Retrosynthetic StepPrecursor Molecule(s)Proposed Reaction TypeKey Transformation
14-(1,1-Difluoroethyl)benzoic acid and Ammonia (B1221849)AmidationFormation of the amide bond
24-Acetylbenzoic acidFluorinationConversion of the acetyl group to a 1,1-difluoroethyl group
34-Methylbenzoic acidOxidationOxidation of the methyl group to a carboxylic acid

Derivatization and Analogue Synthesis for Structure Property Relationship Studies of the 4 1,1 Difluoroethyl Benzamide Scaffold

Systematic Structural Modifications of the Aromatic Ring

Modifications to the aromatic ring of the 4-(1,1-difluoroethyl)benzamide scaffold are crucial for probing the impact of electronic and steric effects on molecular interactions. The introduction of various substituents at the ortho and meta positions (C2, C3, C5, C6) relative to the benzamide (B126) group can significantly alter the compound's properties. For instance, incorporating electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) can modulate the electron density of the ring and the acidity of the amide N-H protons.

These modifications are typically achieved through multi-step synthetic sequences, often starting from a substituted benzoic acid precursor. Previous studies on similar scaffolds, such as 1,4-bis(arylsulfonamido)benzene derivatives, have shown that substituents on the aromatic core can significantly influence inhibitory potency. nih.gov

Table 1: Examples of Systematic Aromatic Ring Modifications

Position of SubstitutionSubstituent (X)Resulting Compound NamePotential Impact
C2-Cl2-Chloro-4-(1,1-difluoroethyl)benzamideAlters ring electronics and introduces steric bulk near the amide.
C3-OCH₃4-(1,1-Difluoroethyl)-3-methoxybenzamideIncreases electron density; may influence hydrogen bonding capacity.
C2, C6-F2,6-Difluoro-4-(1,1-difluoroethyl)benzamideInduces significant electronic changes and may enforce a specific conformation of the amide group.
C3-NO₂4-(1,1-Difluoroethyl)-3-nitrobenzamideStrongly electron-withdrawing, increasing the acidity of the amide protons.

Functional Group Interconversion and Modification at the Amide Nitrogen

The amide moiety is a cornerstone of the scaffold's structure, offering sites for hydrogen bonding and specific interactions with biological targets. spectroscopyonline.com Functional group interconversion at the amide nitrogen allows for the synthesis of secondary and tertiary amides, which can drastically alter the compound's hydrogen bonding capability, lipophilicity, and metabolic stability.

Standard synthetic methodologies, such as the direct coupling of the corresponding carboxylic acid—4-(1,1-difluoroethyl)benzoic acid—with a primary or secondary amine using coupling reagents (e.g., HATU, HOBt), are commonly employed. organic-chemistry.org Alternatively, transamidation reactions can provide a route to N-substituted derivatives from the primary amide. organic-chemistry.org

Table 2: Examples of N-Amide Modifications

Modification TypeReagent/ReactantResulting Compound NameKey Property Change
N-AlkylationMethyl IodideN-Methyl-4-(1,1-difluoroethyl)benzamideRemoves one H-bond donor site; increases lipophilicity.
N-AcylationAcetyl ChlorideN-Acetyl-4-(1,1-difluoroethyl)benzamideIntroduces a second carbonyl group; alters electronic profile.
N-ArylationPhenylboronic Acid (Buchwald-Hartwig amination)N-Phenyl-4-(1,1-difluoroethyl)benzamideAdds significant steric bulk; increases lipophilicity.
Cyclic Amine CondensationPiperidine(4-(1,1-Difluoroethyl)phenyl)(piperidin-1-yl)methanoneIntroduces a basic nitrogen; significantly alters solubility and conformation. researchgate.net

Exploration of the 1,1-Difluoroethyl Group's Influence on Molecular Properties

The 1,1-difluoroethyl group is a critical feature of the scaffold, serving as a lipophilic hydrogen bond donor. acs.org The introduction of two fluorine atoms onto the ethyl group significantly impacts several key molecular properties compared to a simple ethyl or methyl group.

Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the C-H bond on the same carbon, though it has a more modest inductive effect on the aromatic ring and the amide protons compared to a trifluoromethyl group.

Lipophilicity: While fluorine is highly electronegative, the introduction of a difluoromethyl or difluoroethyl group often leads to a moderate adjustment in lipophilicity (LogP) rather than a drastic increase, which can be advantageous for optimizing pharmacokinetic profiles. acs.org

Hydrogen Bonding: The C-H bond of the CHF₂ group can act as a weak hydrogen bond donor, a property not present in alkyl or trifluoromethyl groups. acs.org This can introduce new, favorable interactions with biological targets. The difluoromethyl group is recognized as a bioisostere for groups like hydroxyl or sulfhydryl for this reason. acs.org

Table 3: Comparative Molecular Properties

CompoundKey GroupExpected pKa (Amide N-H)Relative Lipophilicity (cLogP)Hydrogen Bond Donor Capacity
4-Ethylbenzamide-CH₂CH₃Higher (Less acidic)BaselineAmide N-H only
This compound-CF₂CH₃Lower (More acidic)Moderately IncreasedAmide N-H and C-F₂H
4-(Trifluoromethyl)benzamide-CF₃Lowest (Most acidic)Significantly IncreasedAmide N-H only

Intermediate Derivatization Strategies for Combinatorial Library Synthesis

The efficient synthesis of a diverse library of analogues is often achieved through a combinatorial approach centered on a key intermediate. For the this compound scaffold, two primary strategies can be envisioned.

Amide Coupling Library: The most straightforward approach involves the synthesis of 4-(1,1-difluoroethyl)benzoic acid or its more reactive acyl chloride derivative. This common intermediate can then be reacted with a large and diverse library of commercially available primary and secondary amines in a parallel synthesis format. This strategy allows for rapid exploration of the chemical space around the amide nitrogen.

Aromatic Ring Functionalization Library: An alternative strategy starts with an intermediate that bears a reactive functional group on the aromatic ring, such as a bromo or iodo substituent (e.g., 3-bromo-4-(1,1-difluoroethyl)benzamide). This allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to be performed, introducing diverse substituents onto the aromatic core.

Table 4: Combinatorial Synthesis Strategy via Amide Coupling

StepDescriptionReactantsPurpose
1Synthesis of Key IntermediateStarting materials to produce 4-(1,1-difluoroethyl)benzoic acidCreate a common building block for the library.
2Activation4-(1,1-difluoroethyl)benzoic acid + Activating agent (e.g., SOCl₂, Oxalyl chloride)Generate the highly reactive acyl chloride for efficient coupling.
3Parallel Amidation4-(1,1-Difluoroethyl)benzoyl chloride + Library of diverse amines (R-NH₂)Rapidly generate a large number of N-substituted analogues. vanderbilt.edu
4Purification and AnalysisCrude product libraryIsolate and characterize individual compounds for screening.

Bioisosteric Replacements within the Scaffold and their Chemical Impact

Bioisosteric replacement is a fundamental strategy in drug design to improve molecular properties while retaining or enhancing biological activity. researchgate.net Several key functional groups within the this compound scaffold can be considered for bioisosteric replacement.

Amide Bond: The amide group can be replaced with other functionalities that mimic its hydrogen bonding pattern and geometry. Common bioisosteres include ureas, sulfonamides, and reversed amides. nih.gov Ureas, for example, maintain the H-bond donor and acceptor pattern and can extend the distance between molecular fragments. nih.gov Sulfonamides introduce a tetrahedral geometry and can increase hydrophilicity. nih.gov

1,1-Difluoroethyl Group: This group itself can be considered a bioisostere for other functionalities. However, it can also be replaced to modulate properties. For example, replacing it with a tert-butyl group would increase lipophilicity and steric bulk, while a cyclopropyl (B3062369) group would introduce conformational rigidity. The trifluoromethyl oxetane (B1205548) group has been explored as a tert-butyl isostere with lower lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com

Aromatic Ring: The para-substituted phenyl ring can be replaced with various five- or six-membered heterocycles (e.g., pyridine (B92270), thiophene, pyrazole) or saturated carbocycles like bicyclo[1.1.1]pentane. semanticscholar.org Such replacements can profoundly impact solubility, metabolic stability, and the ability to form specific interactions with a target protein. For instance, replacing a benzene (B151609) ring with a pyridine ring introduces a basic nitrogen atom, which can alter solubility and provide a new hydrogen bond acceptor site.

Table 5: Bioisosteric Replacements and Their Potential Chemical Impact

Original GroupBioisosteric ReplacementExample Scaffold NamePotential Chemical Impact
BenzamideSulfonamide4-(1,1-Difluoroethyl)benzenesulfonamideAlters geometry from planar to tetrahedral; may increase solubility. nih.gov
BenzamideUrea1-(4-(1,1-Difluoroethyl)phenyl)-3-alkylureaMaintains H-bond pattern; may introduce additional H-bond donor. nih.gov
1,1-Difluoroethyltert-Butyl4-(tert-Butyl)benzamideIncreases lipophilicity and steric bulk; removes H-bond donor capability of the side chain. cambridgemedchemconsulting.com
Phenyl RingPyridine Ring6-(1,1-Difluoroethyl)nicotinamideIntroduces a nitrogen atom, affecting basicity and potential for H-bonding; alters electronic distribution. nih.gov
Phenyl RingBicyclo[1.1.1]pentane3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxamideReplaces flat aromatic with 3D saturated core; can improve solubility and metabolic profile. semanticscholar.org

Applications of 4 1,1 Difluoroethyl Benzamide in Advanced Organic Synthesis

As a Versatile Building Block for the Synthesis of Complex Molecules

4-(1,1-Difluoroethyl)benzamide serves as a crucial building block for the introduction of the 4-(1,1-difluoroethyl)phenyl moiety into more complex molecular architectures. The presence of the benzamide (B126) functional group, coupled with the difluoroethyl substituent, makes it a valuable synthon in medicinal chemistry and materials science. The 1,1-difluoroethyl group is often employed as a bioisostere for other functional groups, such as methoxy (B1213986) or hydroxyl groups, offering a similar size but with altered electronic properties and metabolic stability.

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid, 4-(1,1-Difluoroethyl)benzoic acid, which is a commercially available starting material. Standard amidation procedures, such as activation of the carboxylic acid with a coupling agent followed by reaction with ammonia (B1221849) or an amine, provide a straightforward route to the benzamide.

Table 1: Synthesis of this compound from 4-(1,1-Difluoroethyl)benzoic acid

Reactant 1Reactant 2Coupling Agent/MethodProduct
4-(1,1-Difluoroethyl)benzoic acidAmmoniae.g., SOCl₂, then NH₃This compound
4-(1,1-Difluoroethyl)benzoic acidAmine (RNH₂)e.g., HATU, EDCIN-substituted-4-(1,1-Difluoroethyl)benzamide

The utility of this building block is evident in its incorporation into various molecular scaffolds. For instance, related fluorinated benzamides have been utilized in the development of potent enzyme inhibitors and imaging agents. The 4-(1,1-difluoroethyl)phenyl group can impart desirable properties to a lead compound, such as increased metabolic stability by blocking sites of oxidation, and enhanced binding affinity to target proteins through favorable interactions involving the fluorine atoms.

Utilization as a Precursor in Multi-Step Stereoselective or Chemoselective Syntheses

The benzamide functionality in this compound offers a handle for a variety of chemical transformations, making it a useful precursor in multi-step syntheses that require high degrees of selectivity.

Stereoselective Syntheses: While the 1,1-difluoroethyl group itself is achiral, the presence of the benzamide can direct stereoselective reactions at other positions in the molecule. For example, in a more complex substrate containing the this compound core, the amide group can act as a directing group in metal-catalyzed C-H activation reactions, leading to the stereoselective introduction of new stereocenters. Although specific examples involving this compound are not extensively documented in public literature, the principles of stereoselective synthesis using benzamide directing groups are well-established.

Chemoselective Syntheses: The benzamide group can be selectively transformed in the presence of other functional groups. For instance, the amide can be hydrolyzed to the corresponding carboxylic acid under conditions that would not affect other sensitive parts of the molecule. Conversely, the aromatic ring can undergo electrophilic substitution, with the reactivity and regioselectivity being influenced by both the amide and the difluoroethyl groups. The amide nitrogen can also be a site for selective N-alkylation or N-arylation reactions. The ability to perform these transformations chemoselectively is critical in the efficient construction of complex target molecules.

Table 2: Potential Chemoselective Transformations of this compound

Reaction TypeReagents/ConditionsPotential Product
Amide HydrolysisAcid or base catalysis (e.g., HCl, NaOH)4-(1,1-Difluoroethyl)benzoic acid
Aromatic NitrationHNO₃, H₂SO₄Nitro-substituted this compound
Hofmann RearrangementBr₂, NaOH4-(1,1-Difluoroethyl)aniline (B1393970)
Reduction to AmineStrong reducing agents (e.g., LiAlH₄)[4-(1,1-Difluoroethyl)phenyl]methanamine

Development of Novel Fluorinated Reagents and Transfer Agents Incorporating the Scaffold

The 4-(1,1-difluoroethyl)phenyl scaffold can be a component in the design of novel fluorinated reagents. While this compound itself is primarily a building block, derivatives of it could be envisioned as reagents for transferring the 4-(1,1-difluoroethyl)phenyl group to other molecules.

For example, the corresponding aniline (B41778), derived from the benzamide via a Hofmann rearrangement, could be converted into a diazonium salt. This diazonium salt could then be used in Sandmeyer-type reactions to introduce the 4-(1,1-difluoroethyl)phenyl group with various functionalities. Furthermore, organometallic reagents, such as a Grignard or organolithium reagent, could potentially be prepared from a halogenated derivative of 4-(1,1-difluoroethyl)benzene (which can be synthesized from the aniline). These organometallic reagents would be powerful tools for creating new carbon-carbon bonds, incorporating the desirable 1,1-difluoroethylphenyl moiety into a wide array of organic structures.

The development of such reagents is driven by the increasing importance of the 1,1-difluoroethyl group in pharmaceuticals. Research has shown that the introduction of this group can lead to compounds with improved potency and pharmacokinetic profiles. For instance, the 1,1-difluoroethyl group has been incorporated into clinical candidates for the treatment of various diseases, underscoring the value of developing new synthetic methods and reagents to facilitate its inclusion in drug discovery programs. rsc.org

Conclusion and Future Research Perspectives

Summary of Current Understanding and Achievements in 4-(1,1-Difluoroethyl)benzamide Chemistry

Research into this compound and related structures has yielded significant advancements. The 1,1-difluoroethyl group is a bioisostere of other functional groups, such as hydroxyl and thiol moieties, and its incorporation can influence a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.nettandfonline.com Synthetic methodologies have evolved to allow for the introduction of difluoroalkyl groups into aromatic systems, often involving radical-based reactions or the use of specialized fluorinating agents. researchgate.netresearchgate.net These methods have enabled the preparation of a variety of difluoroethylated benzamides for further study.

The primary achievements in this area can be summarized as follows:

Synthetic Accessibility: The development of methods for the introduction of the 1,1-difluoroethyl group onto aromatic rings has made compounds like this compound more accessible for research.

Property Modulation: The strategic incorporation of the difluoroethyl group has been shown to be an effective tool for fine-tuning the properties of benzamide (B126) derivatives, a principle that is central to modern drug discovery. nih.gov

Potential Applications: While specific applications for this compound are still emerging, the broader class of fluorinated benzamides has shown promise in various therapeutic areas. nih.govnih.gov

Identification of Unexplored Synthetic Avenues and Methodological Improvements

Despite progress, there remain numerous opportunities for advancing the synthesis of this compound and its derivatives. Current methods, while effective, may have limitations in terms of substrate scope, efficiency, or the use of harsh reagents.

Future synthetic research could focus on:

Late-Stage Functionalization: Developing methods for the direct introduction of the 1,1-difluoroethyl group into complex, pre-existing benzamide structures would be highly valuable. This approach avoids the need for de novo synthesis and allows for the rapid generation of diverse compound libraries. cas.cn

Catalytic Methods: The use of transition-metal catalysis for difluoroalkylation is a promising area. acs.org Further development of catalysts that are more efficient, selective, and operate under milder conditions would represent a significant improvement.

Flow Chemistry: The application of flow chemistry could enable safer, more scalable, and more efficient syntheses of difluoroethylated benzamides, particularly for reactions that involve hazardous reagents or intermediates. acs.org

Green Chemistry Approaches: The development of more environmentally friendly fluorination methods, reducing the reliance on harsh reagents and minimizing waste, is a critical goal for the future. molport.com

Integration of Advanced Mechanistic Insights into Rational Design

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its rational design and optimization. Mechanistic studies can reveal key intermediates, transition states, and the factors that control regioselectivity and stereoselectivity.

Key areas for future mechanistic investigation include:

Radical Intermediates: Many difluoroethylation reactions proceed through radical intermediates. researchgate.netresearchgate.net Detailed studies of the generation, reactivity, and fate of these radicals can lead to more controlled and efficient synthetic methods.

Enzyme Interactions: For biologically active difluoroethylated benzamides, understanding the specific interactions between the difluoroethyl group and the target enzyme or receptor is essential for designing more potent and selective compounds.

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways and the electronic structure of intermediates and transition states. mdpi.com

A comparative table of mechanistic approaches is presented below:

Mechanistic Approach Focus Potential Impact on Rational Design
Kinetic Studies Reaction rates and order Optimization of reaction conditions for improved yield and selectivity.
Spectroscopic Analysis (e.g., NMR, EPR) Identification of intermediates Elucidation of reaction pathways and the nature of reactive species.
Computational Modeling (e.g., DFT) Energy profiles of reaction pathways Prediction of reaction outcomes and the design of more efficient catalysts. mdpi.com

| Structure-Activity Relationship (SAR) Studies | Correlation of structural modifications with biological activity | Design of more potent and selective bioactive compounds. |

Leveraging Computational Chemistry for Predictive Synthesis and Property Optimization

Computational chemistry is an increasingly powerful tool in the design and development of new molecules. For this compound, computational methods can be used to predict its properties, guide synthetic efforts, and optimize its biological activity.

Future applications of computational chemistry in this field include:

Predictive Synthesis: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic transformations, accelerating the discovery of optimal reaction conditions. acs.org

Property Prediction: Quantum chemical calculations can be used to predict a wide range of properties for this compound, including its electronic structure, conformational preferences, and spectroscopic signatures. emerginginvestigators.org

Virtual Screening: For medicinal chemistry applications, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound and its analogs to biological targets, enabling the prioritization of compounds for synthesis and testing.

A table summarizing computational approaches is provided below:

Computational Method Application Predicted Properties
Quantum Mechanics (e.g., DFT) Electronic structure calculations Molecular geometry, Mulliken charges, frontier molecular orbitals. emerginginvestigators.org
Molecular Mechanics (MM) Conformational analysis Stable conformations and potential energy surfaces.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with activity Prediction of biological activity for new compounds.

| Molecular Docking | Prediction of binding modes | Interaction of the molecule with a biological target. |

Challenges and Future Opportunities in the Field of Difluoroethylated Benzamide Chemistry

The field of difluoroethylated benzamide chemistry is poised for significant growth, but several challenges must be addressed to realize its full potential.

Challenges:

Cost and Availability of Reagents: Some fluorinating reagents can be expensive and may not be readily available, which can hinder large-scale synthesis.

Selectivity in Synthesis: Achieving high regioselectivity and chemoselectivity in difluoroethylation reactions can be challenging, particularly in complex molecules.

Understanding Biological Effects: The precise influence of the 1,1-difluoroethyl group on the pharmacokinetic and pharmacodynamic properties of benzamides is not always predictable and requires extensive empirical investigation.

Future Opportunities:

New Therapeutic Agents: The unique properties conferred by the difluoroethyl group may lead to the discovery of novel benzamide-based drugs with improved efficacy, selectivity, and metabolic stability. researchgate.net

Advanced Materials: Difluoroethylated benzamides may find applications in materials science, for example, as components of liquid crystals or polymers with tailored properties.

Interdisciplinary Collaboration: The continued collaboration between synthetic chemists, medicinal chemists, computational chemists, and biologists will be essential for driving innovation in this field. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.